![molecular formula C13H22FN B2406820 (2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine CAS No. 2248221-13-6](/img/structure/B2406820.png)
(2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine
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Overview
Description
(2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of adamantylamine derivatives and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of (2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine involves the inhibition of viral replication by targeting various viral proteins. This compound has been found to inhibit the activity of the viral polymerase enzyme, which is essential for viral replication. It has also been shown to inhibit the activity of the viral protease enzyme, which is involved in the processing of viral proteins.
Biochemical and Physiological Effects:
(2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of bacterial cells by disrupting their cell wall synthesis.
Advantages and Limitations for Lab Experiments
The advantages of using (2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine in lab experiments include its potent biological activities and its ease of synthesis. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on (2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine. One potential direction is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another direction is the investigation of the mechanism of action of this compound in more detail to identify new targets for drug development. Additionally, the potential applications of this compound in the treatment of various viral and bacterial infections should be further explored.
Synthesis Methods
The synthesis of (2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine involves the reaction of 3-fluoro-1-adamantylamine with 2-chloropropan-1-ol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields the desired product in good yields.
Scientific Research Applications
(2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antiviral, antitumor, and antibacterial activities. This compound has been shown to inhibit the replication of various viruses such as influenza A virus, respiratory syncytial virus, and human rhinovirus.
properties
IUPAC Name |
(2S)-2-(3-fluoro-1-adamantyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FN/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11H,2-8,15H2,1H3/t9-,10?,11?,12?,13?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFKLDVHOUQGCO-HIVKSXORSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C12CC3CC(C1)CC(C3)(C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C12CC3CC(C1)CC(C3)(C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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